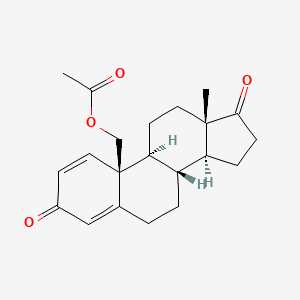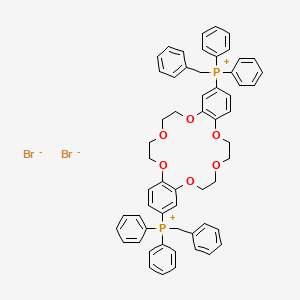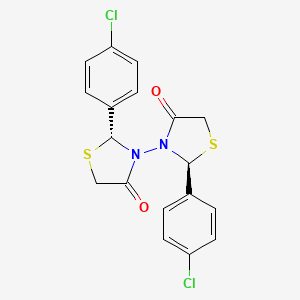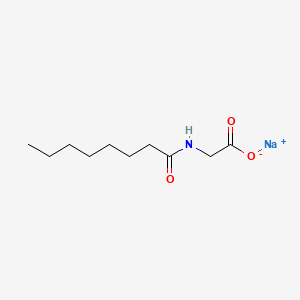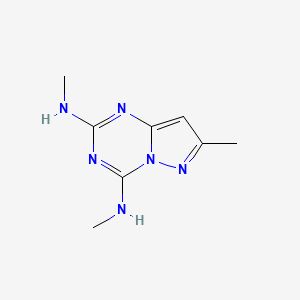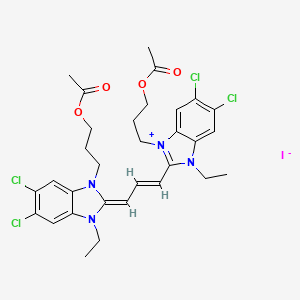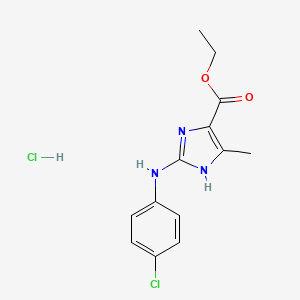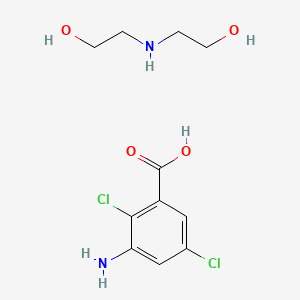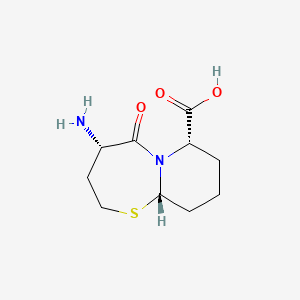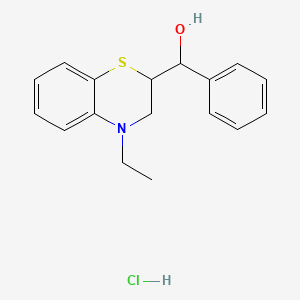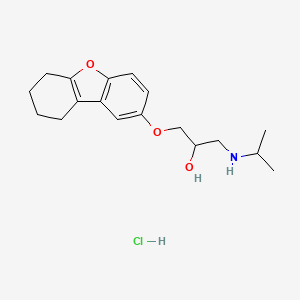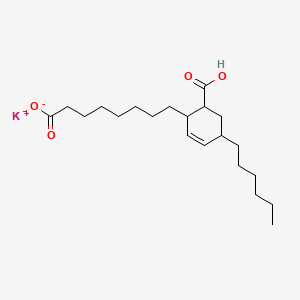
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a chemical compound with the molecular formula C21H34K2O4. It is known for its unique structure, which includes a cyclohexene ring substituted with carboxyl and hexyl groups, and an octanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of cyclohexene derivatives with appropriate carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the carboxylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
- Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-decanoate
- Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-hexanoate
Uniqueness
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclohexene ring with carboxyl and hexyl groups, along with an octanoate chain, makes it particularly versatile for various applications .
Propriétés
Numéro CAS |
68630-89-7 |
|---|---|
Formule moléculaire |
C21H35KO4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
potassium;8-(6-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
InChI |
InChI=1S/C21H36O4.K/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
Clé InChI |
NHPWFESLAMBYTE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC1CC(C(C=C1)CCCCCCCC(=O)[O-])C(=O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


